molecular formula C22H23FN6O3 B1680497 拉地唑胺 CAS No. 869884-78-6

拉地唑胺

货号: B1680497
CAS 编号: 869884-78-6
分子量: 438.5 g/mol
InChI 键: BTTNOGHPGJANSW-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉地唑利是一种由 Melinta Therapeutics, Inc. 开发的新型噁唑烷酮类抗生素。它被设计用于治疗细菌感染,特别是那些由耐药菌引起的感染。 拉地唑利属于双芳基噁唑烷酮家族,对耐药菌株(包括对利奈唑胺耐药的菌株)表现出有效性 .

科学研究应用

    化学: 用作研究噁唑烷酮的合成和反应性的模型化合物。

    生物学: 研究其抗菌特性及其克服细菌耐药机制的能力。

    医学: 探索其治疗细菌感染(包括皮肤和软组织感染以及社区获得性肺炎)的可能性。

    工业: 在开发新的抗生素和研究耐药机制方面具有潜在用途

作用机制

拉地唑利通过与细菌核糖体结合发挥作用,特别是靶向 50S 核糖体亚基。这种结合会抑制蛋白质合成,导致细菌细胞死亡。 分子靶点包括核糖体蛋白和 RNA,相关途径与翻译抑制有关 .

生化分析

Biochemical Properties

Radezolid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the ribosomal RNA and ribosomal proteins, thereby preventing the formation of functional ribosomes . This interaction inhibits the translation process, leading to the cessation of bacterial growth. Radezolid has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus .

Cellular Effects

Radezolid exhibits significant effects on various types of cells and cellular processes. It accumulates in phagocytic cells, such as macrophages, where it is distributed between the cytosol and lysosomes . This accumulation enhances its efficacy against intracellular pathogens. Radezolid has been shown to be effective against bacteria infecting human THP-1 macrophages, keratinocytes, endothelial cells, bronchial epithelial cells, osteoblasts, and rat embryo fibroblasts . It influences cell function by inhibiting bacterial protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Radezolid involves its binding to the 50S ribosomal subunit, where it interacts with ribosomal RNA and proteins . This binding prevents the proper assembly of the ribosome, thereby inhibiting the translation process. Radezolid has a higher binding affinity to the ribosome compared to other oxazolidinones, which contributes to its enhanced activity . Additionally, Radezolid has been shown to cause translational inaccuracies, further inhibiting bacterial protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Radezolid have been observed to change over time. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . The stability and degradation of Radezolid have been studied, and it has been found to maintain its antimicrobial activity over extended periods. Long-term effects on cellular function have been observed, with Radezolid showing sustained efficacy against intracellular pathogens .

Dosage Effects in Animal Models

The effects of Radezolid vary with different dosages in animal models. Studies have shown that Radezolid exhibits excellent antimicrobial activity against Enterococcus faecium, with minimal cross-resistance with linezolid . The minimum inhibitory concentrations (MICs) of Radezolid against Enterococcus faecium were found to be significantly lower than those of linezolid, indicating its higher potency . At high doses, Radezolid has been associated with toxic effects, including methemoglobinemia .

Metabolic Pathways

Radezolid is involved in various metabolic pathways, including its interaction with ribosomal RNA and proteins . It has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus . These interactions inhibit bacterial protein synthesis and disrupt metabolic processes within the bacterial cell. Radezolid’s ability to bind to ribosomes and cause translational inaccuracies further affects metabolic flux and metabolite levels .

Transport and Distribution

Radezolid is transported and distributed within cells and tissues through various mechanisms. It accumulates extensively within human macrophages and polymorphonuclear leukocytes (PMNs), where it shows activity against intracellular pathogens . Radezolid’s distribution within cells is characterized by its localization in the cytosol and lysosomes, with no specific association with mitochondria . This distribution pattern enhances its efficacy against intracellular bacteria.

Subcellular Localization

The subcellular localization of Radezolid plays a crucial role in its activity and function. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . This dual subcellular distribution allows Radezolid to effectively target intracellular pathogens residing in different compartments within the cell. The absence of specific association with mitochondria suggests that Radezolid’s activity is primarily focused on the cytosol and lysosomes .

准备方法

拉地唑利是通过一系列涉及形成关键中间体的化学反应合成的。 合成通常涉及以下步骤 :

  • 形成噁唑烷酮环。
  • 引入双芳基体系。
  • 加入三唑环。
  • 最终偶联和纯化步骤。

反应条件通常包括使用特定的催化剂、溶剂和温度控制,以确保最终产品的所需立体化学和纯度。 工业生产方法侧重于优化这些步骤以进行大规模生产,同时保持高产率和纯度 .

化学反应分析

拉地唑利会经历各种化学反应,包括:

    氧化: 拉地唑利在特定条件下可以被氧化形成不同的氧化产物。

    还原: 还原反应可以修饰分子中的官能团。

    取代: 拉地唑利可以发生取代反应,特别是在双芳基和三唑环上。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 形成的主要产物取决于所用试剂和具体的反应条件 .

相似化合物的比较

拉地唑利与利奈唑胺、替地唑胺和康地唑胺等其他噁唑烷酮类抗生素进行比较。主要区别包括:

类似化合物包括:

  • 利奈唑胺
  • 替地唑胺
  • 康地唑胺
  • 泊西唑胺
  • 德帕唑胺

拉地唑利独特的结构和增强的活性使其成为治疗耐药菌感染的有希望的候选药物 .

属性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNOGHPGJANSW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007238
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869884-78-6
Record name Radezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869884-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radezolid
Reactant of Route 2
Reactant of Route 2
Radezolid
Reactant of Route 3
Reactant of Route 3
Radezolid
Reactant of Route 4
Reactant of Route 4
Radezolid
Reactant of Route 5
Radezolid
Reactant of Route 6
Radezolid
Customer
Q & A

Q1: What is the primary mechanism of action of Radezolid?

A1: Radezolid is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]

Q2: How does Radezolid's binding to the ribosome differ from that of Linezolid?

A2: While both Radezolid and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both Radezolid and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []

Q3: How does the structure of Radezolid contribute to its antibacterial activity?

A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of Radezolid and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases Radezolid's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []

Q4: What is the current understanding of the pharmacokinetic properties of Radezolid?

A5: Radezolid exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]

Q5: What are the potential applications of Radezolid in the clinical setting?

A6: Radezolid has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。